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Compound of Interest

Compound Name: Ethyl 3-(trifluoromethyl)benzoate

Cat. No.: B1295495 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for Ethyl 3-(trifluoromethyl)benzoate. It is

intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure:
Chemical Formula: C₁₀H₉F₃O₂ Molecular Weight: 218.17 g/mol CAS Number: 76783-59-0[1]

Spectroscopic Data
The following tables summarize the key spectroscopic data for Ethyl 3-
(trifluoromethyl)benzoate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.26 s 1H Ar-H

8.21 d 7.8 1H Ar-H

7.81 d 7.8 1H Ar-H

7.58 t 7.8 1H Ar-H

4.43 q 7.1 2H -OCH₂CH₃

1.42 t 7.1 3H -OCH₂CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃

Chemical Shift (δ) ppm Assignment

164.9 C=O

133.0 Ar-C

132.2 (q, J = 33.0 Hz) Ar-C-CF₃

131.5 Ar-C

129.8 (q, J = 3.8 Hz) Ar-C

129.1 Ar-C

126.5 (q, J = 3.8 Hz) Ar-C

123.5 (q, J = 272.5 Hz) -CF₃

61.7 -OCH₂CH₃

14.3 -OCH₂CH₃

IR (Infrared) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3070-2900 Medium
C-H stretch (Aromatic and

Aliphatic)

1726 Strong C=O stretch (Ester)[2]

1320 Strong C-F stretch

1280, 1130 Strong C-O stretch (Ester)

1170 Strong C-F stretch

750 Strong
C-H bend (meta-disubstituted

benzene)

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

218 45 [M]⁺ (Molecular Ion)

190 10 [M - C₂H₄]⁺

173 100 [M - OCH₂CH₃]⁺

145 60 [M - OCH₂CH₃ - CO]⁺

125 15 [C₇H₄F₂]⁺

95 20 [C₆H₄F]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Approximately 10-20 mg of Ethyl 3-(trifluoromethyl)benzoate is accurately weighed and

dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR spectra are recorded on a 400 MHz spectrometer.

For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds.

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) are required due to the lower

natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is

used.

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency

domain spectrum.

Phase and baseline corrections are applied to the spectrum.

The chemical shifts are referenced to the TMS signal.

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

A thin film of the liquid sample is prepared by placing a drop of Ethyl 3-
(trifluoromethyl)benzoate between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.
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Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the

sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

The sample is then placed in the spectrometer's beam path, and the sample spectrum is

recorded.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is

typically recorded in the range of 4000-400 cm⁻¹.

Data Processing:

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

The characteristic absorption bands are identified and assigned to the corresponding

functional groups and vibrational modes.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of Ethyl 3-(trifluoromethyl)benzoate in a volatile organic solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer.

For Electron Ionization (EI), the sample is vaporized and then bombarded with a high-

energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).
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The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

The separated ions are detected, and a mass spectrum is generated, which is a plot of

relative ion abundance versus m/z.

The molecular ion peak is identified, which corresponds to the molecular weight of the

compound.

The fragmentation pattern is analyzed to provide information about the structure of the

molecule. The fragmentation of ethyl benzoate typically involves the loss of the ethoxy

radical to form a stable acylium ion.[3]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Ethyl 3-(trifluoromethyl)benzoate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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